molecular formula C32H58O5Si B13837672 1-Phenethylpiperazine; 4-Phenethylpiperazine; N-(2-Phenylethyl)piperazine; N-(ss-Phenylethyl)piperazine; N-Phenethylpiperazine

1-Phenethylpiperazine; 4-Phenethylpiperazine; N-(2-Phenylethyl)piperazine; N-(ss-Phenylethyl)piperazine; N-Phenethylpiperazine

Cat. No.: B13837672
M. Wt: 550.9 g/mol
InChI Key: ZDVCXQFUENFUQE-KDGIXGRUSA-N
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Description

It features a phenyl group bound to a piperazine ring, making it a member of the phenylpiperazine class of compounds . This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.

Industrial Production Methods: Industrial production of 1-Phenethylpiperazine often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine derivatives, while reduction can produce various substituted piperazines .

Mechanism of Action

Comparison with Similar Compounds

1-Phenethylpiperazine can be compared with other similar compounds, such as:

Uniqueness: 1-Phenethylpiperazine is unique due to its specific structural features and the resulting chemical and biological properties. Its phenethyl group provides distinct reactivity and interaction profiles compared to other piperazine derivatives .

Properties

Molecular Formula

C32H58O5Si

Molecular Weight

550.9 g/mol

IUPAC Name

(5S,7R,10S,12S,13R,14S)-7-[tert-butyl(dimethyl)silyl]oxy-17-(5-hydroxypentan-2-yl)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-12-ol

InChI

InChI=1S/C32H58O5Si/c1-21(10-9-15-33)23-11-12-24-28-25(19-27(34)31(23,24)6)30(5)13-14-32(35-16-17-36-32)20-22(30)18-26(28)37-38(7,8)29(2,3)4/h21-28,33-34H,9-20H2,1-8H3/t21?,22-,23?,24-,25?,26+,27-,28?,30-,31+/m0/s1

InChI Key

ZDVCXQFUENFUQE-KDGIXGRUSA-N

Isomeric SMILES

CC(CCCO)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC5(C4)OCCO5)C)O[Si](C)(C)C(C)(C)C)O)C

Canonical SMILES

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC5(C4)OCCO5)C)O[Si](C)(C)C(C)(C)C)O)C

Origin of Product

United States

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